molecular formula C29H40FN5O11S B12352889 Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone

Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone

Cat. No.: B12352889
M. Wt: 685.7 g/mol
InChI Key: QFITYVNVMNJELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone is a synthetic peptide derivative known for its role as a cell-permeable inhibitor of caspase-3 and caspase-6. These caspases are crucial enzymes involved in the process of apoptosis, or programmed cell death. The compound is often used in scientific research to study apoptosis and related cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Scientific Research Applications

Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone is widely used in scientific research, particularly in the fields of:

    Chemistry: Studying peptide synthesis and modifications.

    Biology: Investigating apoptosis and cell signaling pathways.

    Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.

    Industry: Used in the development of biochemical assays and diagnostic tools

Mechanism of Action

The compound exerts its effects by irreversibly inhibiting caspase-3 and caspase-6. It binds to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition blocks the apoptotic signaling pathways, thereby preventing programmed cell death. The molecular targets include the active sites of caspase-3 and caspase-6, and the pathways involved are the intrinsic and extrinsic apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

    Z-VAD-FMK: Another caspase inhibitor with a similar structure but broader specificity.

    Z-DEVD-FMK: Specifically inhibits caspase-3 and caspase-7.

    Z-IETD-FMK: Targets caspase-8

Uniqueness

Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone is unique due to its specific inhibition of caspase-3 and caspase-6, making it a valuable tool for studying these particular enzymes and their roles in apoptosis .

Properties

IUPAC Name

methyl 3-[[2-[[5-amino-2-[[4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-fluoro-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40FN5O11S/c1-44-24(38)13-20(22(36)15-30)34-27(41)19(11-12-47-3)33-26(40)18(9-10-23(31)37)32-28(42)21(14-25(39)45-2)35-29(43)46-16-17-7-5-4-6-8-17/h4-8,18-21H,9-16H2,1-3H3,(H2,31,37)(H,32,42)(H,33,40)(H,34,41)(H,35,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFITYVNVMNJELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40FN5O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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